molecular formula C20H38N8O6 B12528897 L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine CAS No. 798541-03-4

L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

Cat. No.: B12528897
CAS No.: 798541-03-4
M. Wt: 486.6 g/mol
InChI Key: QXTXQUFBNIQJFP-CXOVXGEYSA-N
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Description

L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound It is composed of amino acids L-glutamine, L-isoleucine, L-ornithine, and L-alanine, with a diaminomethylidene group attached to the L-ornithine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through a specific coupling reaction with the L-ornithine residue.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The process includes the use of automated peptide synthesizers, which can efficiently handle the repetitive cycles of deprotection and coupling required for peptide assembly.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: The compound can participate in substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized peptide derivatives, while reduction can yield reduced forms of the peptide.

Scientific Research Applications

L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide with specific biological functions.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-isoleucyl-L-ornithyl-L-alanine: Lacks the diaminomethylidene group, which may result in different biological activity.

    L-Glutaminyl-L-isoleucyl-N~5~-(methyl)-L-ornithyl-L-alanine: Contains a methyl group instead of the diaminomethylidene group, leading to variations in chemical reactivity and biological effects.

Uniqueness

L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to the presence of the diaminomethylidene group, which can significantly influence its chemical properties and interactions with biological targets

Properties

CAS No.

798541-03-4

Molecular Formula

C20H38N8O6

Molecular Weight

486.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C20H38N8O6/c1-4-10(2)15(28-16(30)12(21)7-8-14(22)29)18(32)27-13(6-5-9-25-20(23)24)17(31)26-11(3)19(33)34/h10-13,15H,4-9,21H2,1-3H3,(H2,22,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,23,24,25)/t10-,11-,12-,13-,15-/m0/s1

InChI Key

QXTXQUFBNIQJFP-CXOVXGEYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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